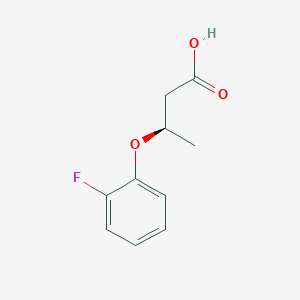
2-(4-Methyl-1,2,5-oxadiazol-3-yl)-1-morpholinoethanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methyl-1,2,5-oxadiazol-3-yl)-1-morpholinoethanethione is a heterocyclic compound that contains an oxadiazole ring and a morpholine ring. The oxadiazole ring is a five-membered ring consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1,2,5-oxadiazol-3-yl)-1-morpholinoethanethione typically involves the formation of the oxadiazole ring followed by the introduction of the morpholine and ethanethione groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a nitrile with an amidoxime in the presence of a catalyst can yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methyl-1,2,5-oxadiazol-3-yl)-1-morpholinoethanethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-(4-Methyl-1,2,5-oxadiazol-3-yl)-1-morpholinoethanethione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer, anticonvulsant, and antimicrobial properties.
Material Science: It is used in the development of high-energy materials and energetic compounds due to its favorable oxygen balance and positive heat of formation.
Biological Research: The compound is investigated for its role in various biological pathways and its potential as a biochemical probe.
Industrial Applications: It is utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Methyl-1,2,5-oxadiazol-3-yl)-1-morpholinoethanethione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The oxadiazole ring can interact with biological macromolecules, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties and applications.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.
1,2,3-Oxadiazole: Less common but studied for its unique chemical properties.
Uniqueness
2-(4-Methyl-1,2,5-oxadiazol-3-yl)-1-morpholinoethanethione is unique due to the combination of the oxadiazole and morpholine rings, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H13N3O2S |
|---|---|
Peso molecular |
227.29 g/mol |
Nombre IUPAC |
2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-morpholin-4-ylethanethione |
InChI |
InChI=1S/C9H13N3O2S/c1-7-8(11-14-10-7)6-9(15)12-2-4-13-5-3-12/h2-6H2,1H3 |
Clave InChI |
YHOGDKSSKLCHMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NON=C1CC(=S)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine hydrochloride](/img/structure/B13098400.png)
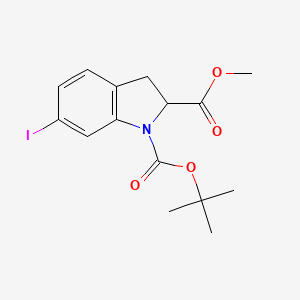
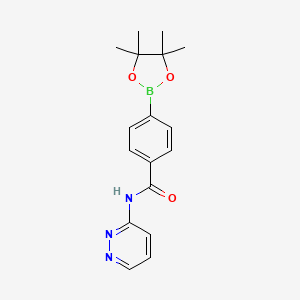
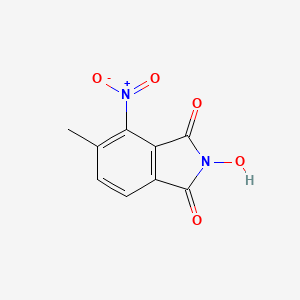
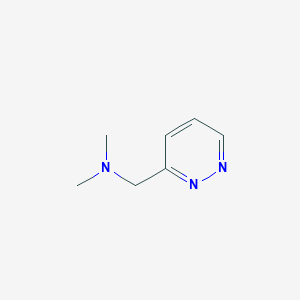

![1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13098421.png)

![4-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13098451.png)

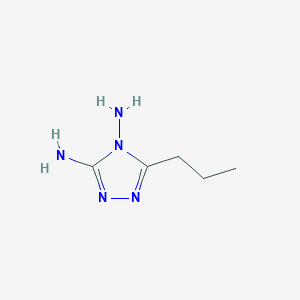

![[[(2S,3S,5R,6S)-6-(2-amino-6-oxo-1H-purin-9-yl)-4-[(2-chloroacetyl)amino]-3,5-dihydroxymorpholin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13098465.png)
